Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC17801804
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O2S |
|---|---|
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O2S/c1-14(2)7-8-10-9(5-4-6-13-10)17-11(8)12(15)16-3/h4-6H,7H2,1-3H3 |
| Standard InChI Key | KOICWBCLSXTIMD-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=C(SC2=C1N=CC=C2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates a bicyclic thieno[3,2-b]pyridine system, which combines a thiophene ring fused to a pyridine moiety. Key functional groups include:
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Methyl ester (COOCH₃): Positioned at C2, this group enhances solubility and serves as a handle for further chemical modifications.
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Dimethylaminomethyl (CH₂N(CH₃)₂): Attached to C3, this substituent introduces basicity and potential hydrogen-bonding capabilities, influencing interactions with biological targets.
The molecule’s planar aromatic core facilitates π-π stacking interactions, while the dimethylaminomethyl group confers partial hydrophilicity. Computational models predict a logP value of ~1.8, suggesting moderate lipophilicity conducive to cell membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂S |
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate |
| Canonical SMILES | CN(C)CC1=C(SC2=C1N=CC=C2)C(=O)OC |
| Topological Polar SA | 67.5 Ų |
Synthesis and Structural Elaboration
Core Heterocycle Construction
The thieno[3,2-b]pyridine scaffold is typically assembled via cyclization reactions. One common approach involves:
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Thiophene Annulation: Condensation of 3-aminothiophene derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
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Pyridine Ring Formation: Intramolecular cyclization facilitated by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Functionalization Strategies
The dimethylaminomethyl group is introduced through Mannich-type reactions, where a secondary amine (dimethylamine) reacts with formaldehyde and the thienopyridine precursor. Alternatively, alkylation of a pre-formed thienopyridine bearing a hydroxymethyl group using dimethylamine in the presence of a dehydrating agent (e.g., DCC) is feasible.
Recent advances employ cross-coupling reactions to append diverse substituents. For example, Sonogashira couplings have been utilized to install alkynyl groups at position 6 of analogous thieno[3,2-b]pyridines, enhancing antitumor activity .
Biological Activities and Mechanisms of Action
Antiproliferative Effects
In vitro assays against human tumor cell lines (MCF-7 breast adenocarcinoma, NCI-H460 lung carcinoma, A375-C5 melanoma) reveal that methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate analogs exhibit GI₅₀ values in the low micromolar range (1–10 μM). Notably:
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The dimethylaminomethyl substituent enhances potency compared to unsubstituted analogs, likely due to improved target engagement .
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Dose-dependent growth inhibition correlates with cell cycle arrest in the G2/M phase and apoptosis induction, as evidenced by Annexin V/PI staining .
Apoptotic Pathways
Mechanistic studies on structurally related compounds demonstrate:
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Caspase-3/7 Activation: Cleavage of executioner caspases triggers programmed cell death.
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Mitochondrial Membrane Depolarization: Loss of ΔΨm precedes cytochrome c release, implicating the intrinsic apoptotic pathway .
Structure-Activity Relationships (SAR)
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Substituent Position: Activity is highly sensitive to the location of the dimethylaminomethyl group; C3 substitution optimizes steric and electronic interactions with target proteins.
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Ester vs. Carboxylic Acid: Methyl ester derivatives generally outperform free acids in cellular assays, likely due to enhanced bioavailability .
Challenges and Future Directions
Optimization of Pharmacokinetics
While the methyl ester improves cell permeability, its susceptibility to esterase-mediated hydrolysis may limit oral bioavailability. Strategies under investigation include:
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Prodrug Approaches: Masking the ester as a tert-butyl or pivaloyloxymethyl group.
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance systemic stability.
Target Deconvolution
Unresolved questions center on the primary molecular target(s). Proteomic profiling and CRISPR-Cas9 screens are underway to identify binding partners such as tubulin isotypes or DNA repair enzymes .
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